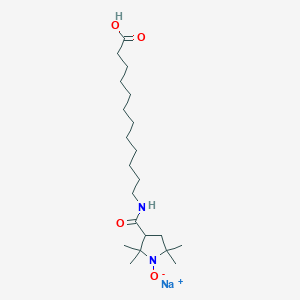
3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt, also known as C11-TEMPO, is a stable free radical compound that has been used in various scientific research applications.
Wirkmechanismus
3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt acts as a free radical scavenger by accepting an unpaired electron from a free radical, thereby converting it into a stable molecule. This mechanism of action allows 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt to protect cells and tissues from oxidative stress and damage caused by free radicals.
Biochemische Und Physiologische Effekte
3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt has been shown to have various biochemical and physiological effects, including reducing oxidative stress, protecting cells and tissues from damage, and improving mitochondrial function. In addition, 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt has been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt in lab experiments is its stability and ease of use. 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt is a stable compound that can be easily synthesized and stored. In addition, 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt is water-soluble, which makes it suitable for use in aqueous solutions. However, one of the limitations of using 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt is its high cost, which may limit its use in some research applications.
Zukünftige Richtungen
There are several future directions for the use of 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt in scientific research. One potential application is in the development of novel antioxidants and free radical scavengers for the treatment of various diseases, including neurodegenerative diseases and cancer. In addition, 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt may be used in the development of new materials, such as polymers and nanoparticles, with improved properties and performance. Finally, further research is needed to better understand the mechanism of action and physiological effects of 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt, which may lead to the development of new therapeutic strategies.
Synthesemethoden
3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt can be synthesized by reacting 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with undecylenic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then deprotected using trifluoroacetic acid (TFA) to obtain 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt monosodium salt.
Wissenschaftliche Forschungsanwendungen
3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt has been widely used in various scientific research applications, including in the field of organic synthesis, polymer chemistry, and biomedical research. In organic synthesis, 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt has been used as a catalyst for the oxidation of alcohols to aldehydes and ketones. In polymer chemistry, 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt has been used as a mediator for the controlled radical polymerization of various monomers. In biomedical research, 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt has been used as an antioxidant and free radical scavenger to protect cells and tissues from oxidative stress.
Eigenschaften
CAS-Nummer |
153953-80-1 |
|---|---|
Produktname |
3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt |
Molekularformel |
C21H39N2NaO4 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
sodium;12-[(2,2,5,5-tetramethyl-1-oxidopyrrolidine-3-carbonyl)amino]dodecanoic acid |
InChI |
InChI=1S/C21H39N2O4.Na/c1-20(2)16-17(21(3,4)23(20)27)19(26)22-15-13-11-9-7-5-6-8-10-12-14-18(24)25;/h17H,5-16H2,1-4H3,(H,22,26)(H,24,25);/q-1;+1 |
InChI-Schlüssel |
QNEYCCJCBIZPBI-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(CC(C(N1[O-])(C)C)C(=O)NCCCCCCCCCCCC(=O)O)C.[Na+] |
SMILES |
CC1(CC(C(N1[O-])(C)C)C(=O)NCCCCCCCCCCCC(=O)O)C.[Na+] |
Kanonische SMILES |
CC1(CC(C(N1[O-])(C)C)C(=O)NCCCCCCCCCCCC(=O)O)C.[Na+] |
Synonyme |
12-(2,2,5,5-tetramethyl-1-pyrrolidinoxyl-3-carbonylamino)dodecanoate NFA-LPO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B142523.png)







![1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione](/img/structure/B142549.png)


